molecular formula C11H10BrNS B13288658 n-((3-Bromothiophen-2-yl)methyl)aniline

n-((3-Bromothiophen-2-yl)methyl)aniline

Cat. No.: B13288658
M. Wt: 268.17 g/mol
InChI Key: XVDXLMWRSDPVDF-UHFFFAOYSA-N
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Description

N-((3-Bromothiophen-2-yl)methyl)aniline: is an organic compound that belongs to the class of aniline derivatives It features a brominated thiophene ring attached to a methyl group, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-Bromothiophen-2-yl)methyl)aniline can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. In this method, 4-bromo-2-methylaniline reacts with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid to yield the desired product . The reaction conditions typically involve the use of palladium catalysts, such as Pd(PPh3)4, and bases like K3PO4 at elevated temperatures (around 90°C) .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki cross-coupling reaction is a scalable and widely used method in industrial settings for the synthesis of similar compounds. The reaction’s mild conditions and high yields make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-((3-Bromothiophen-2-yl)methyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.

    Coupling Reactions: The compound can undergo further coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can lead to different oxidation states of the sulfur atom.

Scientific Research Applications

N-((3-Bromothiophen-2-yl)methyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Materials Science: The compound’s unique structure makes it useful in the development of materials with specific electronic properties.

    Biology: The compound can be used in biochemical studies to investigate the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of N-((3-Bromothiophen-2-yl)methyl)aniline involves its interaction with molecular targets through various pathways. The brominated thiophene ring and aniline moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

  • N-((3-Chlorothiophen-2-yl)methyl)aniline
  • N-((3-Fluorothiophen-2-yl)methyl)aniline
  • N-((3-Iodothiophen-2-yl)methyl)aniline

Comparison: N-((3-Bromothiophen-2-yl)methyl)aniline is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s electronic properties and its ability to participate in specific chemical reactions.

Properties

Molecular Formula

C11H10BrNS

Molecular Weight

268.17 g/mol

IUPAC Name

N-[(3-bromothiophen-2-yl)methyl]aniline

InChI

InChI=1S/C11H10BrNS/c12-10-6-7-14-11(10)8-13-9-4-2-1-3-5-9/h1-7,13H,8H2

InChI Key

XVDXLMWRSDPVDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC2=C(C=CS2)Br

Origin of Product

United States

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